molecular formula C18H12N4O2S B10863052 5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10863052
M. Wt: 348.4 g/mol
InChI Key: DVZXBSYDCOAWDC-UHFFFAOYSA-N
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Description

The compound 5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of benzodioxole, quinoline, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Quinoline Moiety: Quinoline can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine with carbon disulfide, followed by reaction with an appropriate aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and quinoline moieties with the triazole ring under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol: can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like kinases and proteases, affecting cellular signaling pathways.

    DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

5-(1,3-benzodioxol-5-yl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol: can be compared with similar compounds such as:

    5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the quinoline moiety, which may result in different biological activities.

    4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol: Lacks the benzodioxole moiety, potentially affecting its interaction with biological targets.

    5-(1,3-benzodioxol-5-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of quinoline, which may alter its chemical reactivity and biological properties.

The uniqueness of This compound lies in its combination of benzodioxole, quinoline, and triazole moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H12N4O2S/c25-18-21-20-17(11-6-7-15-16(9-11)24-10-23-15)22(18)14-5-1-4-13-12(14)3-2-8-19-13/h1-9H,10H2,(H,21,25)

InChI Key

DVZXBSYDCOAWDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=CC5=C4C=CC=N5

Origin of Product

United States

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